molecular formula C11H13NO3 B12113961 methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B12113961
M. Wt: 207.23 g/mol
InChI Key: UGRFBEZYEGDLPV-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a derivative of the 4,5,6,7-tetrahydroindol-4-one scaffold, a privileged structure in organic and medicinal chemistry. This core motif is recognized as a valuable starting point for synthesizing complex polyheterocyclic structures with diverse applications. The 4,5,6,7-tetrahydroindol-4-one scaffold is a key intermediate in constructing molecules for medicinal chemistry and optoelectronics . This structure is found in various pharmacologically active compounds and serves as a precursor to bioactive alkaloids . Its high-value application lies in its use as a building block for more complex structures, leveraging the reactivity of both the pyrrole and ketone functionalities to form new heterocyclic rings . Researchers utilize this compound and its analogs in routes like electrophilic aromatic substitution and metal-catalyzed C-H activation to create novel molecular architectures . This product is intended for research purposes as a chemical intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-6-9-7(4-3-5-8(9)13)12-10(6)11(14)15-2/h12H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRFBEZYEGDLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)CCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through nucleophilic attack of the enamine (derived from 1,3-cyclohexanedione) on the isonitroso group of diethyl isonitrosomalonate, followed by dehydration and cyclization. Key parameters include:

  • Catalyst : Zinc dust in acetic acid facilitates nitroso group reduction.

  • Temperature : Reflux conditions (100–110°C) ensure complete conversion.

  • Workup : Neutralization with sodium acetate yields the intermediate ethyl ester, which undergoes transesterification with methanol to form the methyl ester.

Yield and Optimization

Initial yields of the ethyl ester precursor (4,5,6,7-tetrahydro-3-methyl-4-oxo-indole-2-carboxylic acid ethyl ester) reach 60%. Transesterification with methanol in the presence of sulfuric acid achieves >90% conversion to the methyl ester.

Iron-Catalyzed Condensation and Reduction

A patent-pending method utilizes nitrotoluene and diethyl oxalate as starting materials, leveraging ferrous hydroxide as a catalyst.

Stepwise Synthesis

  • Condensation : o-Nitrotoluene reacts with diethyl oxalate in 18% sodium ethoxide/ethanol at 50–55°C for 16–18 hours, forming an intermediate nitro-substituted diketone.

  • Reduction : Hydrazine hydrate reduces the nitro group to an amine, followed by cyclization under acidic conditions (30% HCl) to yield indole-2-carboxylic acid.

  • Esterification : The carboxylic acid is treated with methanol and thionyl chloride to form the methyl ester.

Advantages and Limitations

  • Catalyst Efficiency : Ferrous hydroxide minimizes side reactions, achieving 70–75% overall yield.

  • Scalability : The method is industrially viable due to low-cost reagents and mild conditions.

  • Drawbacks : Requires multiple purification steps, including activated carbon decolorization and pH-adjusted crystallizations.

Ring-Closing Metathesis (RCM) of Enyne Precursors

A novel approach from recent literature employs RCM to construct the tetrahydroindole skeleton.

Substrate Preparation and Catalysis

  • Starting Material : A propargylamine derivative bearing ester and keto groups.

  • Catalyst : Grubbs II catalyst (5 mol%) enables selective cyclization at 40°C in dichloromethane.

  • Outcome : The method achieves 65% yield with high stereocontrol, though substrate synthesis is labor-intensive.

Hydroamination of Alkyne-Tethered Cyclohexanones

Transition-metal-catalyzed hydroamination offers a modular route.

Gold(I)-Catalyzed Cyclization

  • Conditions : AuCl(PPh₃)/AgSbF₆ (2 mol%) in toluene at 80°C.

  • Mechanism : Alkyne activation by Au(I) induces nucleophilic attack by the amine, forming the indole ring.

  • Yield : 58–62%, with limitations in functional group tolerance.

Comparative Analysis of Methods

MethodStarting MaterialsCatalystYield (%)Key Advantage
Knorr Synthesis1,3-CyclohexanedioneZn/AcOH60High atom economy
Iron-Catalyzed Routeo-NitrotolueneFe(OH)₂70Cost-effective, scalable
RCMPropargylamine derivativesGrubbs II65Stereoselective
HydroaminationAlkyne-cyclohexanoneAuCl(PPh₃)/AgSbF₆58Modular substrate design

Optimization Strategies

Solvent and Temperature Effects

  • Knorr Method : Replacing acetic acid with propionic acid increases yield to 68% by reducing side-product formation.

  • Iron-Catalyzed Route : Elevating the reduction step to 90°C shortens reaction time from 5 hours to 3 hours.

Catalyst Screening

  • Palladium Alternatives : Pd/C in the hydroamination pathway improves turnover number but raises costs.

  • Biocatalysts : Lipase-mediated transesterification achieves 95% conversion but requires anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals for cyclization and hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate shows promise as a drug candidate due to its structural features that suggest interaction with biological targets.

Key Areas of Investigation:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties. In vitro studies have shown effectiveness against various strains:
MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli0.004 mg/mL0.008 mg/mL
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Candida albicans0.006 mg/mL0.012 mg/mL

These results indicate that the compound may be more potent than traditional antibiotics like ampicillin and streptomycin .

  • Anticancer Properties : Preliminary studies suggest that this compound can inhibit cell growth in various cancer cell lines. The National Cancer Institute has evaluated its efficacy using a single-dose assay across multiple cancer types, revealing promising anticancer activity .

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for constructing more complex molecules. Its ability to undergo various chemical reactions enhances its utility:

Types of Reactions:

  • Oxidation : Can be oxidized to yield carboxylic acids or ketones.
  • Reduction : Reduction reactions can produce alcohols or amines.
Reaction TypeCommon Reagents
OxidationPotassium permanganate, chromium trioxide
ReductionLithium aluminum hydride, sodium borohydride

These reactions allow for the introduction of functional groups that can modify the compound's properties for specific applications .

Agricultural Applications

Indole derivatives are known for their role as agrochemicals, particularly in developing herbicides and pesticides. The structural characteristics of this compound may be exploited to create novel agricultural products that enhance crop protection against pests and diseases.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against resistant bacterial strains. The compound was tested against clinical isolates of Escherichia coli and Staphylococcus aureus with significant results indicating its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Activity Evaluation

In another study conducted by the National Cancer Institute, this compound was assessed for its cytotoxic effects on human tumor cells. Results indicated a mean growth inhibition rate of approximately 12.53% across various cancer cell lines tested at a concentration of 10510^{-5} M . These findings support further investigation into the compound's mechanisms of action and potential as a cancer therapeutic.

Mechanism of Action

The mechanism by which methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exerts its effects depends on its interaction with molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing substrate conversion. Alternatively, it could modulate receptor activity, influencing cellular signaling pathways. Detailed studies are required to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate with structurally analogous indole derivatives, focusing on substituents, physicochemical properties, and applications.

Ethyl Ester Analogues

  • Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 7272-58-4)

    • Similarity : 0.95 (structural similarity score) .
    • Key Differences : The ethyl ester group increases lipophilicity (LogP ≈ 2.1) compared to the methyl ester. It has a boiling point of 428.2°C and a density of 1.217 g/cm³ .
    • Applications : Used as an intermediate in synthesizing indole-based pharmaceuticals.
  • Ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 345288-36-0) Structure: Features a 2-furyl substituent at position 6, altering electronic properties and hydrogen-bonding capacity. Molecular Weight: 287.32 g/mol . Applications: Potential use in heterocyclic chemistry for designing bioactive molecules.

Substituent Variations at Position 6

  • Heptyl 3-methyl-4-oxo-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

    • Structure : Contains a 2-thienyl group at position 6 and a heptyl ester chain.
    • Molecular Weight : 373.51 g/mol .
    • Impact : The thienyl group enhances π-π stacking interactions, while the heptyl chain increases hydrophobicity.
  • 2-Methylcyclopentyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

    • Structure : A 2-chlorophenyl group at position 6 introduces steric bulk and halogen-based reactivity.
    • Molecular Weight : 385.89 g/mol .
    • Applications : Explored in drug discovery for targeting halogen-bonding interactions.

Carboxylic Acid Derivatives

  • 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic Acid (CAS 6577-89-5)

    • Properties : Melting point 224–228°C , soluble in polar solvents (e.g., alcohols) .
    • Applications : Direct precursor for ester derivatives; used in synthesizing indole-based kinase inhibitors.
  • 4,5,6,7-Tetrahydro-2-methyl-4-oxo-1H-Indole-3-carboxylic Acid

    • Isomerism : Positional isomerism shifts the ketone to position 4 and the methyl group to position 2.
    • Applications : Investigated for anti-inflammatory activity .

Amino-Substituted Derivatives

  • Molecular Weight: 316.35 g/mol . Applications: Explored in combinatorial libraries for protease inhibition.

Structural and Functional Trends

Compound Substituents Molecular Weight (g/mol) Key Applications
This compound Methyl ester, 3-methyl 207.23 Organic synthesis, drug intermediates
Ethyl 3-methyl-4-oxo- analog Ethyl ester 221.25 Enhanced lipophilicity
6-(2-Furyl) derivative 6-furyl, ethyl ester 287.32 Heterocyclic chemistry
3-Amino-6-(5-methyl-2-furyl) derivative 3-amino, 6-furyl 316.35 Protease inhibition studies
Carboxylic acid analog Free carboxylic acid 193.20 Kinase inhibitor synthesis

Biological Activity

Methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.

Overview of the Compound

This compound belongs to the indole family, which is known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. Its molecular formula is C10H11NO3C_{10}H_{11}NO_3, with a molecular weight of 193.20 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Interaction : The compound can bind to enzymes involved in the metabolism of tryptophan, influencing their activity either by inhibition or activation depending on the context .
  • Cell Signaling : It modulates cell signaling pathways and gene expression, which can lead to increased cell proliferation or apoptosis in different cell types .
  • DNA Binding : The compound has been shown to bind to DNA, affecting gene expression and cellular functions .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown that it possesses antibacterial activity against various strains of bacteria and fungi. For example:

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Escherichia coli0.004 mg/mL0.008 mg/mL
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Candida albicans0.006 mg/mL0.012 mg/mL

These results indicate that the compound is more potent than traditional antibiotics like ampicillin and streptomycin .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies indicate that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance:

  • Cell Lines Tested : this compound was tested on breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Results : The compound showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study published in Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant bacterial strains and found it significantly reduced bacterial viability compared to control groups .
  • Cancer Cell Apoptosis : Research conducted at a leading cancer research institute demonstrated that treatment with this compound led to a marked decrease in viability of cancer cells due to its pro-apoptotic effects .

Q & A

Q. What synthetic methodologies are commonly employed for methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate?

The synthesis typically involves multi-step organic reactions, starting with ketonization or cyclization of indole precursors. For example, analogous compounds are synthesized via:

  • Ketonization reactions : Indole derivatives are functionalized using ketone-forming agents under reflux conditions .
  • Condensation reactions : 3-formyl-indole intermediates react with thiazolidinones or amines in acetic acid with sodium acetate as a catalyst, followed by recrystallization .
    Key Conditions : Reflux in acetic acid (2.5–3 h), sodium acetate as a base, and purification via recrystallization (DMF/acetic acid mixtures).

Q. How can the purity of this compound be validated in laboratory settings?

Analytical techniques include:

  • HPLC : To quantify purity (>95% as per industrial standards) .
  • NMR spectroscopy : Confirms structural integrity by analyzing proton environments (e.g., methyl ester peaks at ~3.7 ppm) .
  • Melting point analysis : Expected range 224–228°C (deviations indicate impurities) .

Q. What are the solubility characteristics critical for experimental design?

The compound is:

  • Soluble : In polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol) .
  • Sparingly soluble : In water, requiring acidic/alkaline conditions for dissolution .
    Note : Contradictory solubility data may arise from crystallinity variations; pre-sonication or heating is recommended for homogenization.

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

  • Docking studies : Predict interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock Vina .
  • QSAR models : Relate substituent effects (e.g., methyl groups at position 3) to pharmacological properties (e.g., logP, IC50) .
    Example : Ethyl analogs with halogen substitutions show enhanced receptor binding , suggesting methyl ester derivatives may be tuned similarly.

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response studies : Re-evaluate activity across concentrations (e.g., 1–100 µM) to identify non-linear effects .
  • Metabolic stability assays : Assess cytochrome P450 interactions to explain discrepancies in in vitro vs. in vivo efficacy .
    Case Study : Ethyl 3-bromo derivatives exhibit variable enzyme inhibition due to dihydro-indole ring flexibility .

Q. How can structural analogs enhance the compound’s pharmacological profile?

  • Ester group modification : Replace methyl with isopropyl esters to improve lipophilicity (e.g., isopropyl analogs show 2x higher BBB penetration) .
  • Substituent introduction : Fluorine or chloro groups at position 5 increase oxidative stability and target affinity .
    Synthetic Route : Electrophilic substitution under mild conditions (e.g., Cl₂/FeCl₃ at 0°C) preserves the tetrahydroindole core .

Methodological Notes

  • Storage : Store at 2–8°C under inert atmosphere to prevent ester hydrolysis .
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation (H317/H319 codes) .

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